Ethinyl Estradiol
Overview
Description
Ethinyl estradiol is a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. It is a derivative of estradiol, a natural estrogen, and is known for its high oral bioavailability and resistance to metabolic degradation . This compound is commonly used in combination with progestins to prevent pregnancy and treat various hormonal disorders .
Mechanism of Action
Target of Action
Ethynylestradiol is a synthetic estrogen that primarily targets estrogen receptors in the body . These receptors play a crucial role in the regulation of the menstrual cycle and reproductive system .
Mode of Action
Ethynylestradiol binds to and activates the estrogen receptor . This interaction results in a decrease in luteinizing hormone, which in turn reduces endometrial vascularization . It also decreases gonadotrophic hormone, thereby preventing ovulation .
Biochemical Pathways
The activation of estrogen receptors by Ethynylestradiol triggers a series of biochemical pathways. These pathways lead to various downstream effects, including the regulation of the menstrual cycle and prevention of ovulation . .
Pharmacokinetics
Ethynylestradiol exhibits a long duration of action and is taken once daily . A 30µg oral dose of Ethynylestradiol reaches a maximum concentration (Cmax) of 74.1±35.6pg/mL, with a time to reach maximum concentration (Tmax) of 1.5±0.5h, and an area under the curve (AUC) of 487.4±166.6pg*h/mL .
Result of Action
The molecular and cellular effects of Ethynylestradiol’s action include a decrease in endometrial vascularization and prevention of ovulation . These effects are primarily due to its interaction with estrogen receptors and the subsequent changes in hormone levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethynylestradiol. For instance, it has been detected in surface waters in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . This suggests that environmental exposure could potentially affect the action of Ethynylestradiol. Furthermore, various methods have been reported for the reduction of Ethynylestradiol levels in wastewater, indicating that environmental management strategies can influence the distribution and impact of this compound .
Biochemical Analysis
Biochemical Properties
Ethinylestradiol interacts with various enzymes and proteins. It is primarily metabolized in the liver by the CYP3A4 enzyme . EE is more resistant to metabolism compared to estradiol, which contributes to its improved bioavailability when taken orally . It also shows relatively increased effects in certain parts of the body like the liver and uterus .
Cellular Effects
Ethinylestradiol has several effects on cells. It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others . Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .
Molecular Mechanism
Ethinylestradiol is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Ethinylestradiol can change over time in laboratory settings. For instance, in a study with Sydney rock oysters, significant effects were observed in individual and sub-individual parameters after 21 days of exposure to EE .
Dosage Effects in Animal Models
The effects of Ethinylestradiol can vary with different dosages in animal models. For example, in a study with chicken embryos, the anatomical effects of in-ovo exposure to two natural estrogen compounds and Ethinylestradiol were investigated .
Metabolic Pathways
Ethinylestradiol is involved in several metabolic pathways. Major human metabolic pathways of EE are hydroxylation via CYP enzymes, glucuronidation, or sulfation . In all three cases, the core structure of EE still exists and the chemical group added onto the core structure of EE could be separated again .
Transport and Distribution
Ethinylestradiol is transported and distributed within cells and tissues. A 30µg oral dose has an apparent volume of distribution of 625.3±228.7L . It is 97–98% bound to albumin in serum but also exhibits binding to sex hormone-binding globulin .
Subcellular Localization
It is known that the endocrine system, which Ethinylestradiol affects, can be readily modulated by many experimental factors, including diet and the genetic background of the selected animal strain or stock .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethinyl estradiol is synthesized through a multi-step process starting from estrone or estradiolThis is typically achieved through the reaction of estrone or estradiol with acetylene in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale chemical reactions under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Ethinyl estradiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and halogenated derivatives .
Scientific Research Applications
Ethinyl estradiol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for studying estrogenic activity.
Biology: this compound is used in cell culture studies to investigate estrogen receptor signaling pathways.
Medicine: It is a key component in oral contraceptives and hormone replacement therapy, helping to regulate menstrual cycles and alleviate menopausal symptoms.
Comparison with Similar Compounds
Estradiol: The natural form of estrogen with lower oral bioavailability compared to ethinyl estradiol.
Mestranol: A prodrug of this compound that is converted to this compound in the body.
Diethylstilbestrol: A synthetic non-steroidal estrogen with different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its high oral bioavailability and resistance to metabolic degradation, making it more effective for oral administration compared to natural estradiol . Its ability to bind strongly to estrogen receptors and exert potent estrogenic effects also distinguishes it from other synthetic estrogens .
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Record name | ETHINYLESTRADIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20352 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020576 | |
Record name | 17alpha-Ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive., Solid | |
Record name | ETHINYLESTRADIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20352 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 17a-Ethynylestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides., Soluble in solutions of sodium hydroxide or potassium hydroxide, In double-distilled water, 4.83 mg/L, In water, 11.3 mg/L at 27 °C, 0.0113 mg/mL at 27 °C | |
Record name | ETHINYLESTRADIOL | |
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Record name | Ethinylestradiol | |
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Record name | ETHINYLESTRADIOL | |
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Record name | 17a-Ethynylestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |
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Mechanism of Action |
Ethinylestradiol is a synthetic estrogenic compound. Use of estrogens have a number of effects on the body including reduced bone density. Combined oral contraceptives suppress ovulation by suppressing gonadotrophic hormone, thickening cervical mucus to prevent the travel of sperm, and preventing changes in the endometrium required for implantation of a fertilized egg. Ethinylestradiol decreases luteinizing hormone, decreasing vascularity in the endometrium. It also increases sex hormone binding globulin., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. The pharmacologic effects of ethinyl estradiol are similar to those of endogenous estrogens. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH) through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page. | |
Record name | Ethinylestradiol | |
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Record name | ETHINYLESTRADIOL | |
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Color/Form |
Fine, white to creamy white crystalline powder | |
CAS No. |
57-63-6 | |
Record name | ETHINYLESTRADIOL | |
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Record name | Ethinylestradiol | |
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Record name | Ethinylestradiol [INN:BAN:JAN] | |
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Record name | Ethinylestradiol | |
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Record name | ethinyl estradiol | |
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Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17.alpha.)- | |
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Record name | 17alpha-Ethinylestradiol | |
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Record name | Ethinylestradiol | |
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Record name | ETHINYL ESTRADIOL | |
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Record name | ETHINYLESTRADIOL | |
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Record name | 17a-Ethynylestradiol | |
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Melting Point |
288 to 295 °F (NTP, 1992), 142-144, 142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C, 183 °C | |
Record name | ETHINYLESTRADIOL | |
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Record name | Ethinylestradiol | |
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Record name | ETHINYLESTRADIOL | |
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Record name | 17a-Ethynylestradiol | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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